N-(n-Propyl)acetamide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol. It is classified as an amide, specifically an acetamide derivative where a propyl group is attached to the nitrogen atom. The compound is also known by several other names, including N-propylacetamide and N-n-propylacetamide. Its structure can be represented as CH₃(CH₂)₂NHCOCH₃, indicating that it consists of a propyl group (C₃H₇) linked to an acetamide moiety (C₂H₅NO) .
N-(n-Propyl)acetamide exhibits biological activity that has been explored in various studies. It has been noted for its potential as a skin irritant, causing irritation upon contact . Furthermore, it may possess antimicrobial properties due to its structural similarity to other biologically active amides. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, including anti-inflammatory and analgesic effects.
Several methods exist for synthesizing N-(n-Propyl)acetamide:
N-(n-Propyl)acetamide finds utility in various fields:
Studies on the interactions of N-(n-Propyl)acetamide with other chemical entities have highlighted its role in forming complexes with metal ions and other organic molecules. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug formulation and delivery systems.
N-(n-Propyl)acetamide shares structural similarities with several other amides. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity (%) | Unique Features |
---|---|---|---|
N-Methylacetamide | C₃H₇NO | 0.90 | Contains a methyl group instead of propyl |
N,N-Dimethylacetamide | C₅H₁₃N | 0.85 | Has two methyl groups on nitrogen |
N-(3-Aminopropyl)acetamide | C₅H₁₁N₃O | 0.90 | Contains an amino group instead of a propyl group |
Propionamide | C₃H₇NO | 0.80 | Shorter carbon chain compared to N-(n-Propyl)acetamide |
N-(n-Propyl)acetamide's unique propyl group distinguishes it from these similar compounds, potentially influencing its solubility, reactivity, and biological activity.
N-(n-Propyl)acetamide, systematically named N-propylacetamide, is a secondary aliphatic amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Its structure consists of an acetamide core (CH₃CONH₂) modified by a linear propyl group (-CH₂CH₂CH₃) bonded to the nitrogen atom. Key identifiers include:
The compound belongs to the acetamide homologs, distinguished by its alkyl substituent. Alternative names include N-propylethanamide and ALY (an obsolete synonym).
N-(n-Propyl)acetamide emerged as part of broader advancements in amide chemistry during the 19th and 20th centuries. The foundational work of Justus von Liebig and Friedrich Wöhler on isomerism (e.g., cyanic acid vs. fulminic acid) provided critical insights into structural variations within amides. The development of coupling reagents like dicyclohexylcarbodiimide (DCC) in the 1950s enabled efficient synthesis of secondary amides, including N-alkyl derivatives like N-(n-Propyl)acetamide. Its study paralleled the rise of spectroscopic techniques in the mid-20th century, which clarified amide resonance and hydrogen-bonding dynamics.
N-(n-Propyl)acetamide occupies a middle position in the homologous series of N-alkylacetamides. Comparative data reveal trends in physical properties with increasing alkyl chain length:
The propyl derivative exhibits reduced polarity compared to shorter-chain analogs, impacting solubility and dielectric properties.
The planar amide group in N-(n-Propyl)acetamide participates in resonance stabilization, with partial double-bond character between the carbonyl carbon and nitrogen (C–N bond length: ~1.34 Å). This resonance restricts rotation, favoring a trans configuration about the C–N axis. The propyl group introduces steric effects that influence conformational flexibility and intermolecular interactions, such as:
These structural features make N-(n-Propyl)acetamide a model compound for studying solvent effects on amide reactivity and polymer backbone dynamics.
Irritant